molecular formula C28H34N4O2 B611447 N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide CAS No. 2080306-20-1

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide

Cat. No. B611447
CAS RN: 2080306-20-1
M. Wt: 458.606
InChI Key: VUIITYLFSAXKIQ-UHFFFAOYSA-N
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Description

TP-064 is a potent inhibitor of protein arginine methyltransferase 4 (PRMT4;  IC50 < 10 nM) that is greater than 100-fold selective over other histone methyltransferases and non-epigenetic targets. It also inhibits methylation of the RNA polymerase II mediator complex subunit 12 (MED12;  IC50 = 43 nM) in vitro. For more information on TP-064 please visit the Structural Genomics Consortium (SGC). The negative control, TP-064N, for TP-064 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
TP-064 is a potent and selective PRMT4 inhibitor. The in vitro activity of TP-064 includes inhibition of PRMT4 with IC50 < 10nM for methylation of H3 (1-25) and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, TP-064 inhibits the methylation of MED12 with IC50 = 43 nM.

Mechanism of Action

Target of Action

TP-064, also known as N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, primarily targets Protein Arginine Methyltransferase 4 (PRMT4) . PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), is involved in a variety of biological processes and is considered a candidate oncogene due to its overexpression in several types of cancer .

Mode of Action

TP-064 inhibits the methyltransferase activity of PRMT4 with high potency . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155; IC 50 = 340 ± 30 nM) and Mediator complex subunit 12 (MED12; IC 50 = 43 ± 10 nM) . This inhibition is selective, as TP-064 exhibits over 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .

Biochemical Pathways

The inhibition of PRMT4 by TP-064 impacts both inflammatory and metabolic processes . It induces a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion . Additionally, it downregulates the expression of the glycogen metabolism-related protein G6pc in the liver .

Result of Action

The inhibition of PRMT4 by TP-064 results in a reduction of arginine dimethylation of PRMT4 substrates, which in turn inhibits the proliferation of a subset of multiple myeloma cell lines . Affected cells are arrested in the G1 phase of the cell cycle .

Action Environment

The action of TP-064 is influenced by environmental factors such as diet. For instance, in a study involving male apolipoprotein E knockout mice fed a high cholesterol/high fat Western-type diet, TP-064 treatment resulted in a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, translating into a reduced body weight gain .

properties

IUPAC Name

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIITYLFSAXKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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